molecular formula C11H14N2O2 B13183401 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde

6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde

Cat. No.: B13183401
M. Wt: 206.24 g/mol
InChI Key: SRZCHBBAPSLMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a hydroxypyrrolidine group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 5-methylpyridine-3-carbaldehyde with 3-hydroxypyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxypyrrolidine, followed by nucleophilic addition to the aldehyde group of 5-methylpyridine-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-(3-Oxopyrrolidin-1-YL)-5-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxypyrrolidine moiety can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxypyrrolidine and carbaldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(3-hydroxypyrrolidin-1-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-8-4-9(7-14)5-12-11(8)13-3-2-10(15)6-13/h4-5,7,10,15H,2-3,6H2,1H3

InChI Key

SRZCHBBAPSLMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC(C2)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.